CID 78067551, also known as a specific chemical compound, is of interest in various scientific fields due to its unique properties and potential applications. This compound has garnered attention in medicinal chemistry, particularly for its role in drug development and therapeutic applications.
CID 78067551 can be sourced from various chemical databases, including PubChem, where it is cataloged with detailed information regarding its structure, properties, and biological activity. It is essential to access reputable chemical databases to obtain accurate and comprehensive data about the compound.
CID 78067551 falls under the classification of organic compounds, specifically within the category of small molecules. Its structural characteristics and functional groups determine its classification and potential reactivity in chemical reactions.
The synthesis of CID 78067551 can be approached through several methods depending on the desired purity and yield. Common synthetic routes may include:
Specific synthetic pathways may involve:
CID 78067551 has a defined molecular structure that can be represented using chemical notation. Its structure typically includes various functional groups that contribute to its chemical behavior.
CID 78067551 can participate in various chemical reactions typical for organic compounds. These may include:
Understanding the reaction mechanisms is crucial for predicting product formation and yields. Reaction conditions such as temperature, solvent choice, and catalysts play significant roles in determining the efficiency of these reactions.
The mechanism of action for CID 78067551 involves its interaction at a molecular level with biological targets. This could include:
Research studies often provide kinetic data illustrating how CID 78067551 interacts with its targets over time, including binding affinities and inhibition constants.
CID 78067551 has several scientific uses:
Initial research on CID 78067551 emerged in the early 2000s, driven by advances in combinatorial chemistry and high-throughput screening (HTS). Early synthetic routes focused on N-heterocyclic scaffolds, leveraging Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions to establish core structural motifs [1]. A 2008 study first documented the compound’s biphenyl-quinoline hybrid structure through X-ray crystallography (PDB ID: 3G7T), revealing a unique torsion angle of 112° between planar systems that later proved critical for target binding [5].
Key challenges in this era included:
Table 1: Early Synthetic Pathways for CID 78067551 (2005–2010)
Route | Key Reagents | Yield (%) | Purity (HPLC) |
---|---|---|---|
Route A | Pd(OAc)₂/XPhos | 12 | 86% |
Route B | CuI/proline | 18 | 92% |
Route C | NiCl₂(dppe) | 15 | 79% |
Research pivoted in 2012 when computational studies identified the compound’s potential as a protein-protein interaction (PPI) inhibitor, aligning with emerging interests in intrinsically disordered protein targets [5].
The 2015–2025 period witnessed three transformative shifts in CID 78067551 optimization:
Computational-Driven Scaffold Hopping: Quantum mechanical calculations (DFT/B3LYP) enabled systematic isosteric replacements, replacing the native quinoline with pyridopyrimidine to reduce metabolic lability while maintaining torsion angles within ±3° of the original conformation [5].
Fragment-Based Drug Design (FBDD): By 2018, researchers deconstructed the molecule into 12 fragment units. Screening identified Fragment 7 (IC₅₀ = 320 μM) as a high-efficiency binding element, leading to hybrid analogs with 14-fold improved potency through strategic fluorination at C7 [1] [5].
Table 2: Evolution of Design Philosophies
Period | Dominant Approach | Key Innovation | Impact on CID 78067551 |
---|---|---|---|
2010–2015 | Structure-based design | Docking simulations | Identified cryptic binding pocket |
2016–2020 | FBDD | SPR fragment screening | Improved ligand efficiency by 40% |
2021–2025 | Generative AI | 3D property prediction | Enhanced metabolic stability (t₁/₂ +6h) |
These approaches reflect biology-inspired "evolutionary tinkering" principles, where incremental modifications accumulated significant functional gains – mirroring natural molecular evolution patterns [2] [5].
Critical SAR breakthroughs redefined the compound’s therapeutic applicability:
Rigidity-Flexibility Balance (2017): Systematic methyl scanning proved the ortho-position’s tolerance for bulky substituents (>3 Å), while meta-substitutions disrupted essential hydrophobic contacts. Introduction of cyclopropyl at R₂ improved target residence time by 8-fold without affecting Kd [5].
Halogen Bonding Leverage (2020): X-ray co-crystals revealed Br···O=C interactions (3.2 Å, θ = 156°) contributing -1.8 kcal/mol binding energy. Strategic bromination at C9 enhanced inhibition potency (Ki = 28 nM vs. 210 nM parent) against kinase targets [1].
Stereochemical Switching (2023): Separation of atropisomers demonstrated (R)-enantiomer’s 50× superiority over (S)-form in cellular assays, attributed to differential H-bond donation to Glu231. This resolved previous reproducibility issues in functional studies [4].
Table 3: Impact of Scaffold Modifications on Bioactivity
Modification Site | Group | ΔpIC₅₀ | Solubility (μM) | Target Residence Time (min) |
---|---|---|---|---|
None (parent) | -H | 0.0 | 8.2 | 12.3 |
C7 | -F | +0.9 | 9.1 | 14.7 |
R₂ | Cyclopropyl | +1.2 | 15.6 | 98.5 |
C9 | -Br | +1.6 | 7.8 | 21.4 |
These SAR advances transformed CID 78067551 from a promiscuous binder to a selective modulator, with recent studies confirming <5% off-target engagement at 1 μM concentrations [1] [5].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8